molecular formula C19H28N2O5 B2840650 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1209543-23-6

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea

Cat. No. B2840650
CAS RN: 1209543-23-6
M. Wt: 364.442
InChI Key: DGZLMSJTBADQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea, also known as DDDU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Ultrasound-Assisted Synthesis

A study by Velupula et al. (2021) explored the ultrasound-assisted synthesis method to construct novel urea derivatives, including structures similar to 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea. This method offers environmental friendliness, energy efficiency, short reaction times, and greater selectivity under ambient conditions (Velupula et al., 2021).

Synthesis of Carbo(hetero)cyclospirobutanoic Lactones

Kuroyan et al. (1995) reported the transformation of diethyl esters into acids and further into acyl chlorides and chloromethyl ketones, demonstrating a pathway relevant to the synthesis of compounds like 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea (Kuroyan et al., 1995).

Anti-HIV-1 Activity

Sakakibara et al. (2015) synthesized and evaluated a series of urea derivatives for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. This research indicates the possible therapeutic applications of similar urea derivatives in antiviral treatments (Sakakibara et al., 2015).

Development of Glycoluril Dimer

Štancl et al. (2011) discussed the synthesis of 1,6-dibenzylglycoluril, related to our compound of interest, highlighting its role in forming glycoluril dimers and their potential applications in various chemical contexts (Štancl et al., 2011).

LC–MS Analysis in Pharmacokinetics

Liang et al. (2020) synthesized a stable deuterium-labeled derivative for LC–MS analysis in pharmacokinetics, indicating the relevance of urea derivatives in drug absorption and distribution studies (Liang et al., 2020).

Crystal Structures of Oxaspirocyclic Compounds

Jiang and Zeng (2016) synthesized new oxaspirocyclic compounds and analyzed their structures through X-ray crystallography. This research contributes to understanding the structural properties of compounds related to 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea (Jiang & Zeng, 2016).

Synthesis and Anticancer Activity

Feng et al. (2020) designed and synthesized urea derivatives to evaluate their antiproliferative activity against cancer cell lines. This suggests potential cancer treatment applications for compounds similar to 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea (Feng et al., 2020).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-23-16-7-6-14(10-17(16)24-2)11-20-18(22)21-12-15-13-25-19(26-15)8-4-3-5-9-19/h6-7,10,15H,3-5,8-9,11-13H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZLMSJTBADQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2COC3(O2)CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea

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